N-(2-Methoxyphenyl)acetamide
Overview
Description
N-(2-Methoxyphenyl)acetamide, also known as o-Acetanisidide, is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is a white to almost white crystalline powder with a melting point of 70-74°C and a boiling point of 303-305°C . This compound is a member of the methoxybenzenes and acetamides families and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Methoxyphenyl)acetamide can be synthesized through the acetylation of o-anisidine (2-methoxyaniline) with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to neutralize the generated acid . The general reaction is as follows:
C6H4(OCH3)NH2+CH3COCl→C6H4(OCH3)NHCOCH3+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of acetic anhydride instead of acetyl chloride due to its less corrosive nature and ease of handling. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or hydroxyl derivatives under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-Methoxyphenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-(2-Methoxyphenyl)acetamide can be compared with other similar compounds such as:
N-(4-Methoxyphenyl)acetamide: This compound has a similar structure but with the methoxy group at the para position.
N-(2-Hydroxyphenyl)acetamide: The presence of a hydroxyl group instead of a methoxy group significantly alters its chemical properties and reactivity.
N-(2-Chlorophenyl)acetamide: The substitution of a chlorine atom for the methoxy group results in different chemical behavior and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-(2-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOFNVXHDGQVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052623 | |
Record name | N-(2-Methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan powder; [Sigma-Aldrich MSDS] | |
Record name | N-(2-Methoxyphenyl)acetamide | |
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Vapor Pressure |
0.0000659 [mmHg] | |
Record name | N-(2-Methoxyphenyl)acetamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21199 | |
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CAS No. |
93-26-5 | |
Record name | N-(2-Methoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Acetanisidide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Acetanisidine | |
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Record name | Acetamide, N-(2-methoxyphenyl)- | |
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Record name | N-(2-Methoxyphenyl)acetamide | |
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Record name | N-(2-methoxyphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.031 | |
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Record name | O-ACETANISIDIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPJ345W2VY | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermolecular interactions observed in the crystal structure of N-(2-Methoxyphenyl)acetamide?
A1: Research using Hirshfeld surface analysis revealed that this compound molecules interact with each other primarily through hydrogen bonding in the crystal structure. [] This analysis helps visualize and quantify these interactions, providing insights into the compound's packing and stability.
Q2: How does the introduction of a bromine substituent affect the crystal packing of this compound derivatives?
A2: In the case of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, the presence of the bromine atom leads to additional intermolecular interactions. Besides the N—H⋯O hydrogen bonds, C—H⋯π contacts are also observed, contributing to the formation of chains within the crystal lattice. []
Q3: Can you describe an example of intramolecular hydrogen bonding observed in a derivative of this compound?
A3: In the compound 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide, intramolecular hydrogen bonds are formed between the N—H and O, as well as N—H and N atoms. These interactions result in the formation of specific ring motifs (S(5) and S(7)) within the molecule itself. []
Q4: How do researchers utilize computational chemistry to study this compound derivatives?
A4: Density Functional Theory (DFT) calculations were employed to investigate the electronic structure and reactivity of both 2-chloro-N-(2-methoxyphenyl)acetamide (o-acetamide) and 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA). [] These calculations provided insights into molecular properties such as HOMO-LUMO gaps, chemical hardness, and electrophilicity, allowing researchers to assess stability and potential toxicity.
Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A5: Various spectroscopic techniques are used to characterize these compounds, including:
- FT-IR spectroscopy: This technique provides information about the functional groups present in the molecule based on their characteristic vibrations. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR are employed to determine the structure and purity of the compound by analyzing the magnetic properties of atomic nuclei. [, ]
- Elemental analysis: This technique confirms the composition of the synthesized compound by determining the percentage of each element present. []
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